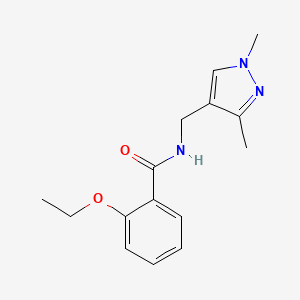

N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-2-ethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . Some hydrazine-coupled pyrazoles have been successfully synthesized, and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine was prepared by the reaction of 4-chloro-3,5-dinitropyrazole and DMF at 100°C for 4 hours . Based on this compound, four new energetic derivatives were prepared through nucleophilic reactions .

Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For instance, the structures of some synthesized compounds were confirmed by single crystal X-ray diffraction .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been studied. For example, the preparation of a key intermediate in the synthesis of zolazepam was reconsidered .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, N-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]-N-methylamine has a molecular formula of C7H13N3 and a molecular weight of 139.2 .

Scientific Research Applications

Pyrazole Derivatives in Medicinal Chemistry

Pyrazole Compounds and Biological Activities : Pyrazole derivatives, including those with specific substitutions like methyl groups, have been extensively studied for their biological activities. These compounds play a significant role in medicinal chemistry due to their wide range of pharmacological effects, including anticancer, analgesic, anti-inflammatory, antimicrobial, and antiviral activities. The synthesis and application of methyl-substituted pyrazoles, in particular, have been highlighted for their potent medicinal properties and serve as valuable scaffolds in drug discovery processes (Sharma et al., 2021).

Analytical Methods in Chemical Research

Antioxidant Activity Determination : In the broader field of chemical research, various analytical methods have been developed to determine the antioxidant activity of compounds. This includes tests based on hydrogen atom transfer and electron transfer, which are essential for evaluating the antioxidant capacity of complex samples, including those containing pyrazole derivatives. The development and application of these methods are crucial for understanding the antioxidant properties of new chemical entities (Munteanu & Apetrei, 2021).

Environmental Impact and Detection

Pyrethroid Pesticide Residues : The study of synthetic organic insecticides, such as pyrethroids, in various environments demonstrates the importance of monitoring chemical residues. Research on pyrethroid residues, including their occurrence in indoor and outdoor environments, highlights the need for sensitive detection methods to assess potential health risks. This area of study underscores the environmental impact of synthetic compounds and the necessity for ongoing surveillance and analytical advancements (Tang et al., 2018).

Mechanism of Action

Target of Action

The compound, also known as N-[(1,3-dimethylpyrazol-4-yl)methyl]-2-ethoxybenzamide, is a pyrazole-bearing compound . Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The primary targets of this compound are the parasites causing these diseases, specifically Leishmania strains and Plasmodium strains .

Mode of Action

It is known that pyrazole-bearing compounds interact with the parasites in a way that inhibits their growth and proliferation . This interaction likely involves binding to specific proteins or enzymes within the parasites, disrupting their normal functions .

Pharmacokinetics

Like other pyrazole-bearing compounds, it is likely to be well-absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine . These properties can impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action .

Result of Action

The result of the compound’s action is the inhibition of parasite growth and proliferation, leading to their eventual death . This results in the alleviation of the symptoms associated with the diseases they cause, such as leishmaniasis and malaria .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other drugs or substances in the body can affect the compound’s metabolism and excretion .

Future Directions

The future directions in the research of similar compounds involve the development of new substitutes to replace existing compounds as advanced melt-castable explosives . Also, the hydrazine-coupled pyrazole derivatives may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .

properties

IUPAC Name |

N-[(1,3-dimethylpyrazol-4-yl)methyl]-2-ethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2/c1-4-20-14-8-6-5-7-13(14)15(19)16-9-12-10-18(3)17-11(12)2/h5-8,10H,4,9H2,1-3H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWRGIQCYMJZACJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NCC2=CN(N=C2C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-2-ethoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(4-Cyanooxan-4-yl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide](/img/structure/B2993746.png)

![Tert-butyl 1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2993752.png)

![2-(4-chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-N,N-dimethyl-4-quinolinecarboxamide](/img/structure/B2993757.png)

![1-[(4-Bromophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazino]-2-propanol](/img/structure/B2993758.png)

amine hydrobromide](/img/no-structure.png)